(3,4,5-trimethylphenyl)methanol
Overview
Description
(3,4,5-trimethylphenyl)methanol, also known as 3,4,5-trimethylbenzyl alcohol, is an organic compound with the molecular formula C10H14O. It is a derivative of benzyl alcohol where the benzene ring is substituted with three methyl groups at the 3, 4, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,4,5-trimethylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of 3,4,5-trimethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 3,4,5-trimethylbenzaldehyde. This method utilizes hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) to achieve the reduction. The process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3,4,5-trimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3,4,5-trimethylbenzaldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can yield 3,4,5-trimethylphenylmethane.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3,4,5-trimethylbenzaldehyde
Reduction: 3,4,5-trimethylphenylmethane
Substitution: 3,4,5-trimethylbenzyl chloride
Scientific Research Applications
(3,4,5-trimethylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Mechanism of Action
The mechanism of action of (3,4,5-trimethylphenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze its conversion to other active metabolites. The pathways involved in its metabolism and the specific molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethylphenol
- 2,4,6-trimethylphenol
- 3,4-dimethylphenylmethanol
Uniqueness
(3,4,5-trimethylphenyl)methanol is unique due to the specific arrangement of methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure influences its physical properties, such as boiling point and solubility, and its behavior in chemical reactions .
Properties
IUPAC Name |
(3,4,5-trimethylphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-10(6-11)5-8(2)9(7)3/h4-5,11H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPONURESHSCBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400233 | |
Record name | 3,4,5-TRIMETHYLBENZYL ALCOHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39126-11-9 | |
Record name | 3,4,5-TRIMETHYLBENZYL ALCOHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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